molecular formula C26H44N2O3 B12569236 4-Hydroxy-N-(octadecylcarbamoyl)benzamide CAS No. 193276-96-9

4-Hydroxy-N-(octadecylcarbamoyl)benzamide

Cat. No.: B12569236
CAS No.: 193276-96-9
M. Wt: 432.6 g/mol
InChI Key: ZBCLYIOJXCTIPL-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(octadecylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a hydroxy group at the para position of the benzamide ring and an octadecylcarbamoyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(octadecylcarbamoyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with octadecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(octadecylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-(octadecylcarbamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(octadecylcarbamoyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the octadecylcarbamoyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the octadecylcarbamoyl group, making it less hydrophobic.

    N-(Octadecylcarbamoyl)benzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

Uniqueness

4-Hydroxy-N-(octadecylcarbamoyl)benzamide is unique due to the presence of both the hydroxy and octadecylcarbamoyl groups. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

CAS No.

193276-96-9

Molecular Formula

C26H44N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

4-hydroxy-N-(octadecylcarbamoyl)benzamide

InChI

InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-26(31)28-25(30)23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H2,27,28,30,31)

InChI Key

ZBCLYIOJXCTIPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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